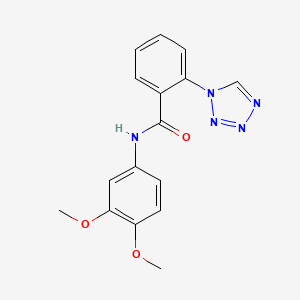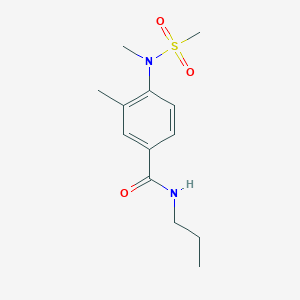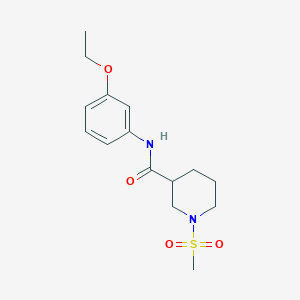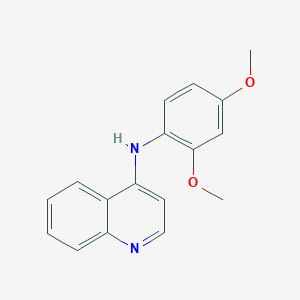![molecular formula C16H19N3O3S B4498578 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE](/img/structure/B4498578.png)
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE
Übersicht
Beschreibung
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a pyridin-2-ylmethyl group and a methanesulfonamido group.
Vorbereitungsmethoden
The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a pyridin-2-ylmethyl halide in the presence of a base.
Introduction of the Methanesulfonamido Group: The methanesulfonamido group can be introduced through the reaction of the benzamide with methanesulfonyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Wissenschaftliche Forschungsanwendungen
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways or the inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:
METHANESULFONIC ACID 4-(3-(4-ISOPROPYL-PHENYL)-ACRYLOYL)-PHENYL ESTER: This compound has a similar methanesulfonamido group but differs in the structure of the aromatic ring and the presence of an acryloyl group.
METHANESULFONIC ACID 4-(3-(4-FLUORO-PHENYL)-ACRYLOYL)-PHENYL ESTER: This compound also contains a methanesulfonamido group and an acryloyl group, but with a fluorine substitution on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridin-2-ylmethyl group and a methanesulfonamido group, which may confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
3-methyl-4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-10-13(7-8-15(12)19(2)23(3,21)22)16(20)18-11-14-6-4-5-9-17-14/h4-10H,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLKDUSRBJYUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=N2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4498509.png)
![3-FLUORO-4-METHOXY-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4498522.png)


![2-{[2-(4-pyridinylamino)-4-quinazolinyl]amino}ethanol](/img/structure/B4498541.png)
![3,4-DIMETHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4498546.png)

![4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole](/img/structure/B4498560.png)
![2-(3-chlorophenyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4498562.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]prolinamide](/img/structure/B4498570.png)
![N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4498589.png)

![N-{4-[1,9-dioxo-8-(pyridin-2-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B4498620.png)
